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Introduction and Dosing Fundamentals

Umbralisib (commercially known as Ukoniq) is a novel, oral kinase inhibitor targeting

phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase-1 epsilon (CK1ε), representing a distinct

therapeutic class in the treatment of relapsed or refractory lymphoid malignancies. The recommended dosing

regimen of 800 mg administered orally once daily with food was established through comprehensive

phase 1 dose-escalation studies and validated in subsequent registrational trials. This dose was selected as it

provided optimal target coverage while maintaining a manageable safety profile, positioned below the

maximum tolerated dose of 1200 mg identified in early clinical development. The 800 mg daily dose

(administered as four 200 mg tablets) demonstrated favorable pharmacokinetic properties including a half-

life of approximately 91 hours, supporting once-daily administration and steady-state concentrations

achieved within 5-7 days of initiation.

Treatment should be continued until disease progression or unacceptable toxicity, requiring diligent

monitoring and proactive management of adverse events. The unique dual inhibition profile of umbralisib

differentiates it from earlier generation PI3K inhibitors, as it exhibits >1,500-fold greater selectivity for

PI3Kδ over α- and β-isoforms and approximately 225-fold greater selectivity over the γ-isoform, potentially

contributing to its distinct toxicity profile. Importantly, umbralisib also uniquely inhibits CK1ε, a regulator
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of oncogenic protein translation, providing an additional mechanism of action beyond PI3Kδ inhibition

alone. These pharmacological properties underpin both the efficacy and safety considerations detailed in

these application notes [1] [2] [3].

Table 1: Key Dosing Recommendations and Pharmacokinetic Parameters

Parameter Specification Clinical Significance

Recommended Dose 800 mg orally once daily Below MTD of 1200 mg; balances
efficacy and safety

Administration With food at approximately same
time daily

Food increases AUC by 61% and
Cmax by 115%

Formulation 200 mg film-coated tablets Four tablets constitute one dose

Time to Peak (Tmax) ~4 hours Rapid absorption

Effective Half-life ~91 hours Supports once-daily dosing

Protein Binding >99.7% High degree of binding

Primary Metabolic
Pathways

CYP3A4, CYP2C9, CYP1A2 Potential for drug interactions

Clinical Evidence and Efficacy Data

Pivotal Clinical Trial Outcomes

The UTX-TGR-205 trial (NCT02793583), a multicenter, open-label, multi-cohort study, provided the

pivotal efficacy data supporting umbralisib's accelerated approval. This study enrolled heavily pretreated

patients with various lymphoid malignancies, with specific cohorts for marginal zone lymphoma (MZL)

and follicular lymphoma (FL). Patients with MZL required at least one prior anti-CD20-based regimen,

while those with FL required at least three prior lines of systemic therapy. The trial demonstrated that the 800
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mg daily regimen produced meaningful clinical responses across these populations, with particularly

durable responses observed in MZL patients [4].

The UNITY-NHL phase 2b trial further expanded understanding of umbralisib's clinical profile across

indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy endpoints, this

study demonstrated consistent activity across multiple lymphoma subtypes, including small lymphocytic

lymphoma (SLL). The study confirmed that umbralisib achieves rapid and durable responses in heavily

pretreated patients, with a manageable toxicity profile that allowed for prolonged administration in

responding patients. These findings positioned umbralisib as a potentially useful option for patients who had

exhausted multiple prior therapies [2].

Table 2: Efficacy Outcomes from Pivotal Clinical Trials

Parameter
Marginal Zone
Lymphoma (N=69)

Follicular
Lymphoma
(N=117)

Small Lymphocytic
Lymphoma (UNITY-NHL)

Overall Response
Rate

49% (95% CI: 37.0-
61.6)

43% (95% CI: 33.6-
52.2)

47.1% (across iNHL)

Complete Response
Rate

16% 3% Not specified

Median Time to
Response

2.7-4.6 months 2.7-4.6 months 2.7-4.6 months

Median Duration of
Response

Not reached (95% CI:
9.3-NE)

11.1 months (95%
CI: 8.3-16.4)

18.3 months

Median Progression-
Free Survival

Not reached 10.6 months 20.9 months

Tumor Reduction
Rate

Not specified Not specified 86.4%

Special Populations and Prior Therapy Considerations
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Umbralisib has demonstrated particular utility in specific patient populations, including those intolerant to

prior kinase inhibitor therapy. A dedicated phase 2 trial (NCT02742090) evaluated umbralisib in 51

patients with chronic lymphocytic leukemia (CLL) who were intolerant to prior BTK inhibitor or PI3K

inhibitor therapy. The median progression-free survival in this challenging population was 23.5 months,

with 58% of patients remaining on umbralisib for a longer duration than their prior kinase inhibitor. This

suggests that umbralisib may provide a valuable therapeutic option for patients who discontinue other

kinase inhibitors due to intolerance, potentially due to its distinct safety profile [5].

The safety profile of umbralisib appeared distinct from earlier generation PI3Kδ inhibitors, with lower

incidence of certain immune-mediated toxicities that often limit therapy duration with other agents in this

class. In the phase 1 first-in-human study, umbralisib demonstrated a favorable safety profile with fewer

reports of colitis, increased transaminases, and pneumonitis compared to historical reports of other PI3Kδ

inhibitors. This improved tolerability profile may contribute to the ability to maintain patients on therapy for

extended periods, potentially enhancing duration of response in responding patients [1] [3].

Safety Profile and Toxicity Management

Adverse Event Spectrum and Monitoring Requirements

The safety profile of umbralisib 800 mg daily has been characterized in integrated analyses of 335 patients

receiving the recommended dose. The most common adverse reactions (occurring in ≥15% of patients)

included increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, transaminase elevation,

musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting,

abdominal pain, decreased appetite, and rash. Most adverse events were manageable through dose

modifications, supportive care, and close monitoring [6].

Serious adverse reactions occurred in approximately 18% of patients, most frequently related to

diarrhea/colitis and infections. The median time to onset of Grade ≥3 infection was 2.4 months (range: 1

day to 21 months), emphasizing the need for vigilant monitoring throughout treatment. Grade ≥3

transaminase elevations occurred in 6.7%-7.2% of patients, typically emerging within the first few months of

therapy. These findings underscore the importance of baseline and periodic monitoring of complete blood

counts, hepatic function, and signs/symptoms of infection, diarrhea, or cutaneous reactions [2] [6].
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Table 3: Recommended Monitoring and Prophylaxis During Umbralisib Treatment

Parameter Baseline During Treatment
Prophylaxis
Recommendations

Hepatic Function AST, ALT, total
bilirubin

Every 4 weeks for first 6
months, then as clinically

indicated

None recommended

Complete Blood
Count

CBC with

differential

Every 2-4 weeks during

treatment

None recommended

Infection
Signs/Symptoms

Clinical

assessment

At each visit; educate

patient to report fever/
symptoms immediately

PJP prophylaxis; consider

antiviral prophylaxis for CMV

Diarrhea/Colitis Clinical
assessment

At each visit; educate
patient to report changes in

bowel habits

None recommended

Cutaneous
Reactions

Skin

examination

At each visit; educate

patient to report new or
worsening rash

None recommended

Dose Modification Guidelines

Dose modifications represent a critical component of umbralisib management, allowing for continued

treatment while mitigating adverse event severity. The recommended strategy follows a sequential approach:

treatment interruption until adverse event resolution, followed by dose reduction if warranted, with

permanent discontinuation for persistent or life-threatening toxicities. The dose reduction schedule

progresses from 800 mg to 600 mg daily (first reduction), then to 400 mg daily (second reduction). Patients

unable to tolerate 400 mg daily should permanently discontinue treatment [7] [6].

Specific guidelines have been established for managing hematologic toxicities. For neutropenia (ANC 0.5-1

× 10⁹/L), treatment should generally be maintained, while for ANC <0.5 × 10⁹/L, treatment should be

withheld until recovery ≥0.5 × 10⁹/L, then resumed at the same or reduced dose. For thrombocytopenia
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with platelet count <25 × 10⁹/L or 25-50 × 10⁹/L with bleeding, treatment should be withheld until platelets

recover to ≥25 × 10⁹/L and bleeding resolves [7].

For non-hematologic toxicities, specific management strategies include:

Hepatotoxicity: Withhold for AST/ALT >5-<20 × ULN until <3 × ULN, then resume at reduced dose;
permanently discontinue for AST/ALT >20 × ULN

Diarrhea/Colitis: Withhold for severe diarrhea (>6 stools/day over baseline) or symptomatic colitis
until resolved, then resume at reduced dose; discontinue for recurrent severe diarrhea or life-

threatening events
Infections: Withhold for grade 3-4 infections until resolved; for confirmed PJP, permanently

discontinue
Cutaneous Reactions: Withhold for severe reactions until resolution, then resume at reduced dose

or discontinue; permanently discontinue for life-threatening reactions or SJS/TEN/DRESS [7] [6]

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Objective: To characterize the single-dose and steady-state pharmacokinetic profile of umbralisib 800 mg

administered with food in patients with hematologic malignancies.

Methodology:

Administer 800 mg umbralisib (4 × 200 mg tablets) within 30 minutes of completing a medium-to-
high fat meal

Collect blood samples pre-dose and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-
dose

Separate plasma via centrifugation and store at -70°C until analysis
Quantify umbralisib concentrations using validated LC-MS/MS method with lower limit of

quantification of 1 ng/mL
Calculate PK parameters using non-compartmental methods: C~max~, T~max~, AUC~0-24~,

AUC~0-∞~, t~1/2~, CL/F, and V~z~/F

Note: In phase 1 studies, the micronized formulation demonstrated a T~max~ of ~4 hours, with food

increasing exposure by approximately 61% based on AUC comparisons [1] [8].
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Biomarker and PD Assessment Protocol

Objective: To evaluate target engagement and downstream pathway modulation following umbralisib 800

mg daily administration.

Methodology:

Collect peripheral blood mononuclear cells (PBMCs) at baseline, 4 hours post-first dose, and at end

of cycle 1
Isplicate PBMCs using Ficoll density gradient centrifugation

Analyze phosphoprotein signaling by flow cytometry using antibodies against pAKT (S473), pS6
(S235/236), and p4EBP1 (T37/46)

Stimulate cells with anti-IgM (10 μg/mL, 15 minutes) to assess BCR signaling pathway inhibition
Express results as percentage reduction from baseline in phosphorylation levels

Correlate phosphorylation inhibition with plasma drug concentrations

Note: In preclinical models, umbralisib inhibited phosphorylation of AKT in response to B-cell receptor

stimulation, demonstrating pathway engagement [1] [3].

Mechanism of Action and Signaling Pathways

Umbralisib exhibits a unique dual inhibitory profile targeting both PI3Kδ and casein kinase-1ε (CK1ε),

distinguishing it from other PI3K inhibitors. The inhibition of PI3Kδ disrupts B-cell receptor signaling and

downstream survival pathways in malignant B-cells, while CK1ε inhibition affects the regulation of

oncogenic protein translation and Wnt/β-catenin signaling. This dual mechanism may contribute to the

observed efficacy and distinct safety profile [2] [3].

The diagram below illustrates the key signaling pathways affected by umbralisib's dual inhibition:
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Umbralisib Dual Inhibition of Key Signaling Pathways

The PI3Kδ pathway inhibition blocks conversion of PIP~2~ to PIP~3~, reducing AKT phosphorylation and

downstream mTOR signaling, ultimately impairing malignant B-cell proliferation and survival.

Concurrently, CK1ε inhibition disrupts regulation of cap-dependent translation initiation factors, reducing

expression of oncoproteins such as c-MYC, BCL-2, and cyclin D1. This unique combination simultaneously

targets proximal B-cell signaling and distal oncoprotein synthesis, potentially enhancing antitumor activity

while sparing certain immune functions mediated by other PI3K isoforms [2] [3].

The distinctive safety profile of umbralisib may be attributed to its high selectivity for PI3Kδ over other

PI3K isoforms (>1,500-fold selectivity over PI3Kα/β and ~225-fold over PI3Kγ) and its minimal inhibition

of cytochrome P450 enzymes, reducing potential for drug-drug interactions. Preclinical models suggest that
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the absence of significant PI3Kγ inhibition may preserve regulatory T-cell function and reduce immune-

mediated toxicities observed with less selective PI3K inhibitors [1] [2].

Important Safety Considerations and Warnings

Boxed Warnings and Risk Mitigation

While umbralisib did not carry formal boxed warnings in its initial approval, several serious adverse

reactions warrant careful attention and proactive management. The most significant safety considerations

include:

Infections: Serious, including fatal, infections occurred in patients treated with umbralisib, with grade

3 or higher infections in 10% of patients and fatal infections in <1%. The most frequent grade ≥3

infections included pneumonia, sepsis, and urinary tract infection. Risk mitigation: Provide

prophylaxis for Pneumocystis jirovecii pneumonia (PJP) during treatment. Consider prophylactic

antivirals to prevent cytomegalovirus (CMV) infection/reactivation. Monitor for new or worsening

signs/symptoms of infection and withhold treatment for grade 3-4 infections [6].

Diarrhea/Non-infectious Colitis: Diarrhea or colitis occurred in a substantial proportion of patients

and was grade 3 in 10% of patients in the UNITY-NHL trial. The median time to onset was 4.6

months, indicating need for ongoing vigilance. Risk mitigation: Monitor for development of diarrhea

or colitis; provide supportive care as appropriate. Withhold treatment for severe diarrhea (>6 stools/day

over baseline) or abdominal pain with mucus/blood in stool until resolved, then resume at reduced

dose [2] [6].

Hepatotoxicity: Grade ≥3 ALT/AST elevations occurred in 6.7%/7.2% of patients in the UNITY-NHL

trial. Risk mitigation: Monitor hepatic function at baseline and during treatment. Withhold treatment

for AST/ALT >5-<20 × ULN until return to <3 × ULN, then resume at reduced dose; permanently

discontinue for AST/ALT >20 × ULN [2] [6].

Additional Significant Precautions
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Neutropenia: Grade 3-4 neutropenia occurred in 18% of patients in the phase 2 CLL intolerance study

and 11.5% in the UNITY-NHL trial. Monitor blood counts periodically during treatment [5] [2].

Severe Cutaneous Reactions: Severe reactions including Stevens-Johnson syndrome, toxic epidermal

necrolysis, and drug reaction with eosinophilia and systemic symptoms have been reported. Monitor

for new or worsening skin rash and discontinue for life-threatening reactions [6].

Embryo-Fetal Toxicity: Umbralisib can cause fetal harm based on mechanism of action. Advise

patients of potential risk to a fetus and to use effective contraception during treatment and for at least

one month after the last dose [7] [6].

Conclusion

The 800 mg once daily dosing regimen of umbralisib with food represents a clinically validated approach

for managing patients with relapsed/refractory marginal zone lymphoma and follicular lymphoma. The

comprehensive data supporting this dose regimen demonstrate meaningful clinical activity in heavily

pretreated populations, with a manageable safety profile that differs from earlier generation PI3K

inhibitors. The unique dual inhibition of PI3Kδ and CK1ε provides a distinct mechanism of action that

potentially contributes to both the efficacy and safety observations.

Successful implementation of umbralisib therapy requires adherence to the recommended dosing

guidelines, diligent monitoring for emerging toxicities, and prompt intervention with dose modifications

when appropriate. The provided protocols and application notes offer guidance for researchers and clinicians

implementing umbralisib treatment regimens, with emphasis on the importance of prophylactic measures

for opportunistic infections and structured monitoring for hepatic, gastrointestinal, and hematologic adverse

events. Further research continues to elucidate the full potential of umbralisib in combination regimens and

across additional hematologic malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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